3-hydroxy-N'-(2-methylbenzoyl)benzohydrazide
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Overview
Description
3-hydroxy-N’-(2-methylbenzoyl)benzohydrazide is an organic compound with the molecular formula C15H14N2O3 and a molecular weight of 270.28326 g/mol It is known for its unique chemical structure, which includes a hydroxy group, a benzoyl group, and a benzohydrazide moiety
Preparation Methods
The synthesis of 3-hydroxy-N’-(2-methylbenzoyl)benzohydrazide typically involves the reaction of 3-hydroxybenzoic acid with 2-methylbenzoyl chloride in the presence of a base, followed by the addition of hydrazine hydrate . The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as pyridine or triethylamine are often used to facilitate the reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-hydroxy-N’-(2-methylbenzoyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxy group or the benzoyl group is replaced by other functional groups. Common reagents include alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-hydroxy-N’-(2-methylbenzoyl)benzohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Medicine: Research is being conducted on its potential use as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-hydroxy-N’-(2-methylbenzoyl)benzohydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Enzyme Inhibition: Inhibiting the activity of certain enzymes, which can lead to therapeutic effects in diseases such as cancer and inflammation.
Protein Binding: Binding to specific proteins, thereby modulating their function and activity.
The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
3-hydroxy-N’-(2-methylbenzoyl)benzohydrazide can be compared with other similar compounds, such as:
3-hydroxybenzohydrazide: Lacks the 2-methylbenzoyl group, which may result in different reactivity and applications.
2-methylbenzoylhydrazide:
3-hydroxy-N’-(benzoyl)benzohydrazide: Similar structure but without the methyl group, leading to differences in chemical behavior and applications.
Properties
Molecular Formula |
C15H14N2O3 |
---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
N'-(3-hydroxybenzoyl)-2-methylbenzohydrazide |
InChI |
InChI=1S/C15H14N2O3/c1-10-5-2-3-8-13(10)15(20)17-16-14(19)11-6-4-7-12(18)9-11/h2-9,18H,1H3,(H,16,19)(H,17,20) |
InChI Key |
JAQGMFQPYCZCAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)C2=CC(=CC=C2)O |
Origin of Product |
United States |
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